CYP1A2 Inhibition: Potency Comparison with Furafylline
4-Bromo-2-fluoro-N-methylbenzamide exhibits moderate inhibitory activity against the cytochrome P450 enzyme CYP1A2, a key protein in drug metabolism. In a recombinant human CYP1A2 assay, its IC50 was determined to be 126 nM [1]. This is significantly less potent than the classical CYP1A2 inhibitor furafylline, which shows IC50 values ranging from 70 nM to 6.1 µM depending on the assay system [2]. This moderate inhibition profile is a key differentiator; while it is not a potent pan-assay interference compound (PAINS), its activity is sufficient to require consideration in drug-drug interaction studies, positioning it as a useful tool compound for mechanistic CYP studies without the strong, irreversible inhibition associated with furafylline .
| Evidence Dimension | Inhibition of recombinant human CYP1A2 (IC50) |
|---|---|
| Target Compound Data | 126 nM (0.126 µM) |
| Comparator Or Baseline | Furafylline: 0.07 µM to 6.1 µM (varies by assay) |
| Quantified Difference | Approximately 1.8x to 48x less potent than furafylline, depending on comparator data point |
| Conditions | Recombinant human CYP1A2 expressed in E. coli DH5alpha; fluorogenic substrate; 30 min preincubation |
Why This Matters
This precise IC50 value enables researchers to select this compound as a moderate-strength CYP1A2 inhibitor for mechanistic studies, avoiding the extremely potent inhibition of furafylline that could confound results.
- [1] BindingDB. (n.d.). BDBM50167277 (CHEMBL3797386): Inhibition of human CYP1A2. View Source
- [2] National Center for Biotechnology Information. (n.d.). PubChem BioAssay Summary: CYP1A2 Inhibition. Various AIDs. View Source
